2-(Trifluoromethyl)phenylacetonitrile

Catalog No.
S703903
CAS No.
3038-47-9
M.F
C9H6F3N
M. Wt
185.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)phenylacetonitrile

CAS Number

3038-47-9

Product Name

2-(Trifluoromethyl)phenylacetonitrile

IUPAC Name

2-[2-(trifluoromethyl)phenyl]acetonitrile

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

InChI

InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2

InChI Key

QXDCZSJGEUSERL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC#N)C(F)(F)F

Synonyms

(α,α,α-Trifluoro-o-tolyl)-acetonitrile; (α,α,α-Trifluoro-o-tolyl)acetonitrile; 1-[2-(Trifluoromethyl)phenyl]acetonitrile; 2-(2-Trifluoromethylphenyl)ethanenitrile; 2-(Trifluoromethyl)phenylacetonitrile

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C(F)(F)F
  • Organic synthesis

    The presence of the nitrile (-CN) functional group suggests potential applications of 2-(Trifluoromethyl)phenylacetonitrile as a building block in organic synthesis. The trifluoromethyl group (-CF3) can act as an electron-withdrawing group, influencing the reactivity of the molecule and potentially leading to interesting reaction pathways.

  • Medicinal chemistry

    The combination of the aromatic ring, the nitrile group, and the trifluoromethyl group can be found in various bioactive molecules. Research might explore 2-(Trifluoromethyl)phenylacetonitrile as a starting material for the synthesis of novel drug candidates [].

  • Material science

    Aromatic nitrile derivatives can exhibit interesting properties relevant to material science. Research could investigate if 2-(Trifluoromethyl)phenylacetonitrile possesses properties useful in the development of new materials.

2-(Trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H6F3NC_9H_6F_3N and a molecular weight of 185.15 g/mol. It is characterized by the presence of a trifluoromethyl group attached to a phenylacetonitrile moiety. The compound appears as a low melting crystalline solid, typically off-white to yellow in color, with a melting point range of 32-35 °C and a boiling point of approximately 92 °C at reduced pressure (11 mmHg) . Its density is estimated at 1.2863 g/cm³, making it relatively dense compared to other organic compounds.

, primarily involving nucleophilic substitutions and condensation reactions. For instance, it has been utilized in the synthesis of 1,2,3,4-tetrasubstituted naphthalenes through condensation with aromatic acetonitriles under basic conditions . Additionally, it can undergo hydrolysis and reduction reactions, leading to the formation of different derivatives or related compounds .

Research indicates that 2-(Trifluoromethyl)phenylacetonitrile exhibits biological activity relevant to medicinal chemistry. It has been used in the development of non-peptide antagonists for CCR1 receptors, which are implicated in inflammatory processes . Furthermore, compounds derived from this nitrile have shown potential as interleukin-6 inhibitors, suggesting applications in treating various inflammatory diseases .

Several synthesis methods for 2-(Trifluoromethyl)phenylacetonitrile have been documented:

  • From 2-(Trifluoromethyl)benzyl bromide: This method involves reacting o-trifluoromethylbenzyl bromide with potassium cyanide in ethanol and water under reflux conditions. The reaction typically yields the desired product after extraction and distillation .
  • Reduction of cyanohydrin: Another approach includes synthesizing α-(trifluoromethyl)phenylacetonitrile via the reduction of the cyanohydrin derived from α,α,α-trifluoroacetophenone .

These methods highlight the compound's versatility in synthetic organic chemistry.

The applications of 2-(Trifluoromethyl)phenylacetonitrile span various fields:

  • Pharmaceutical Development: It is instrumental in synthesizing compounds that act as CCR1 receptor antagonists and interleukin-6 inhibitors.
  • Organic Synthesis: The compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in creating tetrasubstituted naphthalenes .
  • Material Science: Due to its unique trifluoromethyl group, it may find applications in developing materials with specific electronic or thermal properties.

Interaction studies involving 2-(Trifluoromethyl)phenylacetonitrile have focused on its reactivity with various nucleophiles and electrophiles. Notably, its trifluoromethyl group enhances its electrophilic character, making it suitable for reactions that require a strong electron-withdrawing group . Additionally, studies have explored its behavior under phase-transfer catalysis conditions, revealing insights into its kinetic properties and potential reaction pathways .

Several compounds share structural similarities with 2-(Trifluoromethyl)phenylacetonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
PhenylacetonitrileC9H9NC_9H_9NLacks trifluoromethyl group; more hydrophobic
2-Fluoro-4-(trifluoromethyl)-phenylacetonitrileC9H5F4NC_9H_5F_4NContains additional fluorine atoms; different reactivity
α-(Trifluoromethyl)phenylacetonitrileC9H7F3NC_9H_7F_3NDifferent position of trifluoromethyl; distinct synthesis pathway

The unique trifluoromethyl group in 2-(Trifluoromethyl)phenylacetonitrile significantly affects its chemical reactivity and biological activity compared to these similar compounds. This feature enhances its utility in pharmaceutical applications and organic synthesis.

XLogP3

2.5

Melting Point

33.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3038-47-9

Wikipedia

2-(Trifluoromethyl)phenylacetonitrile

Dates

Last modified: 08-15-2023

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